

## Technical Guide: The Core Scientific Profile of XEN1101

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | XEN103   |           |
| Cat. No.:            | B1682291 | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to XEN1101. Initial searches for "**XEN103**" did not yield relevant results, suggesting a possible typographical error. The data herein is focused on XEN1101, a compound extensively documented in preclinical and clinical research.

#### **Chemical Identity and Structure**

XEN1101, also known as Encukalner or Azetukalner, is a novel, orally active, small molecule. [1][2] It is classified as a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/3) voltage-gated potassium channels.[1][2]

Chemical Name: N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide[1] Chemical Formula: C23H29FN2O[1] Molecular Weight: 368.49 g/mol [2] CAS Number: 1009344-33-5[1][2]

The molecular structure of XEN1101 is distinct from earlier generation Kv7 channel openers like ezogabine. It features a tertiary aniline structure, which is designed to prevent the formation of chromophoric dimers associated with the skin and retinal pigmentation seen with ezogabine.[3][4]

# Mechanism of Action: A Selective Potassium Channel Opener







XEN1101 exerts its therapeutic effects by targeting neuronal Kv7.2/Kv7.3 potassium channels, which are critical regulators of neuronal excitability.[3][5] These channels are responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. By enhancing the opening of these channels, XEN1101 increases the M-current, thereby hyperpolarizing the neuronal membrane and decreasing neuronal hyperexcitability, which is a hallmark of conditions like epilepsy.[1][5]

Preclinical studies have demonstrated that XEN1101 is a potent and selective modulator of Kv7.2/Kv7.3 channels.[6] It is approximately 20-fold more potent than ezogabine in potentiating Kv7.2/Kv7.3 heterotetramers.[6] Furthermore, it exhibits selectivity for Kv7.2/7.3 over other Kv7 channel subtypes, such as Kv7.3/7.5 and Kv7.4.[2]





Click to download full resolution via product page

Caption: Signaling pathway of XEN1101.



#### **Preclinical and Clinical Data**

XEN1101 has undergone extensive evaluation in both preclinical models and human clinical trials, primarily for the treatment of focal epilepsy and major depressive disorder.

Table 1: Phase 2b 'X-TOLE' Clinical Trial Efficacy in Focal Epilepsy[5]

| Treatment Group (once daily) | Median Percent Reduction in Monthly Focal Seizure Frequency | Responder Rate (≥50% reduction in seizures) |
|------------------------------|-------------------------------------------------------------|---------------------------------------------|
| XEN1101 25 mg                | 52.8% (p<0.001 vs placebo)                                  | 54.5% (p<0.001 vs placebo)                  |
| XEN1101 20 mg                | 46.4% (p<0.001 vs placebo)                                  | 43.1% (p<0.001 vs placebo)                  |
| XEN1101 10 mg                | 33.2% (p=0.037 vs placebo)                                  | 28.3% (p=0.037 vs placebo)                  |
| Placebo                      | 18.2%                                                       | 14.9%                                       |

Table 2: Phase 2 'X-NOVA' Clinical Trial Efficacy in Major Depressive Disorder[7]

| Treatment Group (once daily) | Mean Reduction in MADRS Score at Week |
|------------------------------|---------------------------------------|
| XEN1101 20 mg                | 16.94                                 |
| XEN1101 10 mg                | 15.61                                 |
| Placebo                      | 13.90                                 |

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-TOLE' Study[5]

| Adverse Event | Incidence in XEN1101 Groups (All Doses) |
|---------------|-----------------------------------------|
| Dizziness     | 24.6%                                   |
| Somnolence    | 15.6%                                   |
| Fatigue       | 10.9%                                   |



Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-NOVA' Study (20 mg dose)[7]

| Adverse Event            | Incidence in XEN1101 20<br>mg Group | Incidence in Placebo<br>Group |
|--------------------------|-------------------------------------|-------------------------------|
| Dizziness                | 17.9%                               | 7.3%                          |
| Somnolence               | 10.7%                               | 1.8%                          |
| Headache                 | 8.9%                                | 12.7%                         |
| Disturbance in Attention | 8.9%                                | 0%                            |

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the clinical trials are proprietary. However, the methodologies can be summarized based on the published study designs.

- Objective: To assess the clinical efficacy, safety, and tolerability of XEN1101 as an adjunctive treatment for adults with focal epilepsy.
- Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[8]
  [9]
- Participants: Adult patients with a history of difficult-to-treat focal seizures.
- Intervention: Patients were randomized to receive once-daily doses of XEN1101 (10 mg, 20 mg, or 25 mg) or placebo for an 8-week treatment period.[8][9]
- Primary Endpoint: The median percent change from baseline in monthly focal seizure frequency.[8]
- Key Secondary Endpoint: Responder analysis, defined as the proportion of patients achieving a ≥50% reduction in monthly focal seizure frequency.





Click to download full resolution via product page

Caption: Workflow of the X-TOLE clinical trial.



- Objective: To evaluate the clinical efficacy, safety, and tolerability of XEN1101 in patients with moderate to severe major depressive disorder (MDD).[7]
- Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[7]
- Participants: 168 patients diagnosed with moderate to severe MDD.[7]
- Intervention: Patients received either 10 mg or 20 mg of XEN1101, or placebo, for a duration of 6 weeks.
- Primary Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6.[7]

#### Safety and Tolerability Profile

Across clinical trials, XEN1101 has been generally well-tolerated. The adverse events reported are consistent with other anti-seizure medications.[5] In the 'X-TOLE' study, the incidence of treatment-emergent adverse events (TEAEs) was dose-dependent. In the 'X-NOVA' study for MDD, discontinuation rates due to TEAEs were low and comparable across treatment and placebo groups.[7] Notably, no serious adverse events were reported in the XEN1101 treatment arms in the 'X-NOVA' study, and the compound was not associated with clinically significant weight gain or sexual dysfunction.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]



- 5. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 7. Xenon Pharmaceuticals Announces Topline Results from Phase 2 Proof-of-Concept X-NOVA Clinical Trial of XEN1101 in Major Depressive Disorder (MDD) | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 8. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- To cite this document: BenchChem. [Technical Guide: The Core Scientific Profile of XEN1101]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682291#what-is-the-chemical-structure-of-xen103]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com